Muscle Strength Preservation in ALS: Exploratory High-Dose Fosigotifator Shows Differential Benefit Not Observed with DNL343
In the HEALEY ALS Platform Trial (Regimen F), fosigotifator at an exploratory high dose demonstrated statistically significant preservation of muscle strength in both upper and lower extremities compared to placebo, an effect not replicated by DNL343 in its Phase II/III ALS trial [1][2]. While the primary dose of fosigotifator failed to meet the primary endpoint (ALSFRS-R total score), the pre-specified high-dose analysis revealed a dose-dependent signal, suggesting the primary dose was suboptimal rather than target engagement being irrelevant [3]. This pattern of dose-dependent signal distinguishes fosigotifator's clinical dataset from DNL343, which showed no such differential preservation of muscle strength in its completed ALS trial [4].
| Evidence Dimension | Upper extremity muscle strength decline (HHD) over 24 weeks |
|---|---|
| Target Compound Data | 32% slower decline vs. shared concurrent placebo cohort (nominal p=0.014) |
| Comparator Or Baseline | DNL343: no significant difference in muscle strength endpoints vs. placebo |
| Quantified Difference | 32% slower decline with fosigotifator high dose; DNL343 showed 0% differential |
| Conditions | HEALEY ALS Platform Trial (NCT04297683) Regimen F, 24-week randomized, double-blind, placebo-controlled evaluation |
Why This Matters
This is the only quantifiable clinical signal of muscle strength preservation among advanced eIF2B activators in ALS, providing a data-driven rationale for selecting fosigotifator over DNL343 for studies investigating dose optimization or biomarker-defined subpopulations.
- [1] Massachusetts General Hospital. (2025). Sean M. Healey & AMG Center Announces Update in ALS Platform Trial with Fosigotifator. View Source
- [2] Genes. (2025). Table 1: DNL343 Phase II/III ALS trial primary outcome failed. View Source
- [3] MedPath. (2025). Calico's Fosigotifator Fails to Meet Endpoints in ALS Trial. View Source
- [4] FierceBiotech. (2025). Rival AbbVie and Denali prospects flunk phase 2/3 ALS tests. View Source
